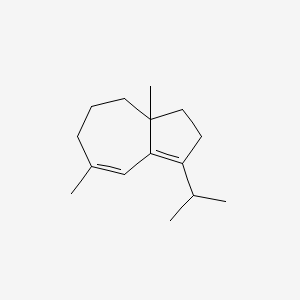
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is an organic compound belonging to the class of azulenes. Azulenes are bicyclic aromatic hydrocarbons known for their deep blue color and unique chemical properties. This compound is characterized by its hexahydroazulene core, which is substituted with dimethyl and isopropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene typically involves the following steps:
Cyclization: The formation of the hexahydroazulene core can be achieved through cyclization reactions involving suitable precursors.
Substitution: Introduction of the dimethyl and isopropyl groups can be carried out using alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and alkylation processes, optimized for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
Guaiazulene: A derivative of azulene with similar chemical properties and applications.
Chamazulene: Another azulene derivative, often found in essential oils and known for its anti-inflammatory properties.
Uniqueness
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of dimethyl and isopropyl groups may enhance its stability and modify its interactions with other molecules.
Propriétés
Numéro CAS |
41370-41-6 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
5,8a-dimethyl-3-propan-2-yl-2,6,7,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)10-14(13)15/h10-11H,5-9H2,1-4H3 |
Clé InChI |
FOUWFFQZQRCBGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC2(CCC1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


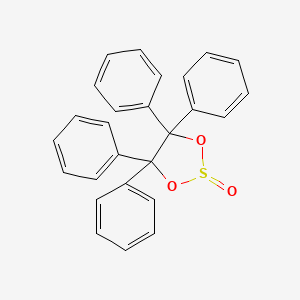

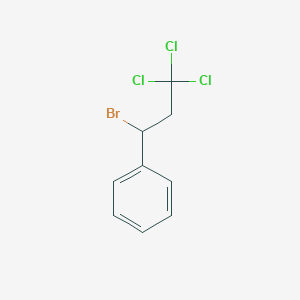
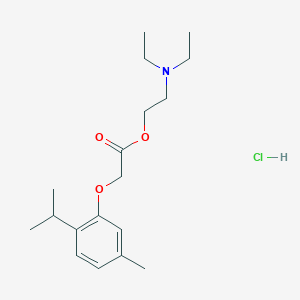
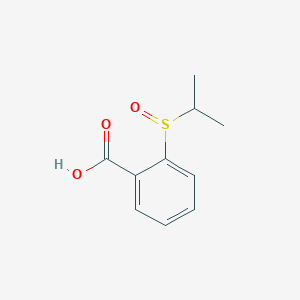
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
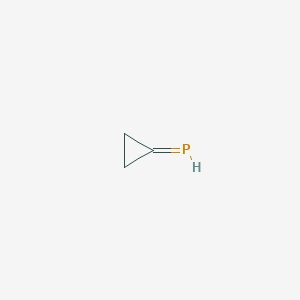
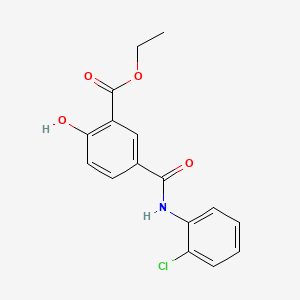
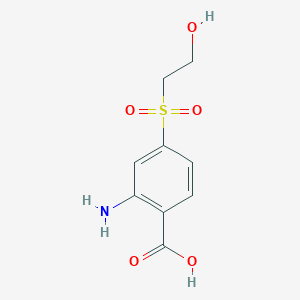
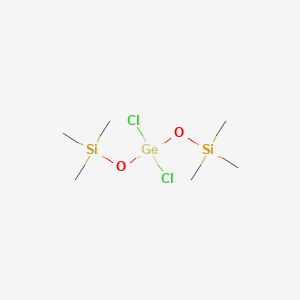

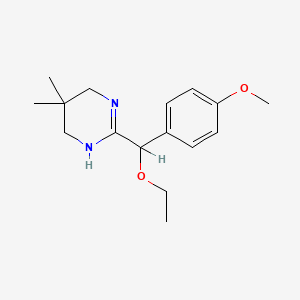
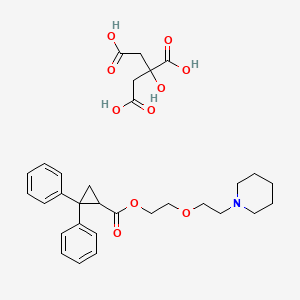
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
